IMP-1710

Description

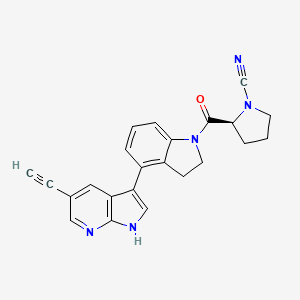

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[4-(5-ethynyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,3-dihydroindole-1-carbonyl]pyrrolidine-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5O/c1-2-15-11-18-19(13-26-22(18)25-12-15)16-5-3-6-20-17(16)8-10-28(20)23(29)21-7-4-9-27(21)14-24/h1,3,5-6,11-13,21H,4,7-10H2,(H,25,26)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMVGXGSNIVSKY-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(NC=C2C3=C4CCN(C4=CC=C3)C(=O)C5CCCN5C#N)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC1=CC2=C(NC=C2C3=C4CCN(C4=CC=C3)C(=O)[C@@H]5CCCN5C#N)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Target of IMP-1710: A Covalent Probe for Ubiquitin C-Terminal Hydrolase L1 (UCHL1)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

IMP-1710 is a potent and highly selective covalent inhibitor of Ubiquitin C-Terminal Hydrolase L1 (UCHL1), a deubiquitylating enzyme (DUB) implicated in a range of pathologies including neurodegenerative diseases, cancer, and fibrosis. This technical guide provides a comprehensive overview of the target and mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the associated signaling pathways and experimental workflows. This compound serves as a valuable chemical probe for studying the biology of UCHL1 and as a potential starting point for the development of novel therapeutics targeting this enzyme.

Introduction to this compound and its Target: UCHL1

This compound is a small molecule inhibitor designed as a selective, activity-based probe for Ubiquitin C-Terminal Hydrolase L1 (UCHL1).[1][2][3][4][5] UCHL1, also known as PGP9.5, is a highly abundant deubiquitylating enzyme in the brain and is involved in the processing of ubiquitin precursors and the recycling of ubiquitin from small adducts.[6] Its dysregulation has been linked to several diseases, making it an attractive therapeutic target. This compound was developed from a cyanamide-containing scaffold and features an alkyne tag for "click" chemistry, enabling its use in a variety of biochemical and cellular assays to probe UCHL1 function.[1][2]

The mechanism of action of this compound involves the stereoselective and covalent modification of the catalytic cysteine residue (Cys90) within the active site of UCHL1.[1][2] This covalent interaction leads to the potent and selective inhibition of the enzyme's deubiquitinating activity.

Quantitative Data: Potency and Selectivity of this compound

The inhibitory activity of this compound against UCHL1 has been quantified using various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | UCHL1 | Fluorescence Polarization | 38 | [1][4][7] |

| This compound | Fibroblast-to-Myofibroblast Transition | Cellular Assay | 740 |

Table 1: Inhibitory Potency of this compound.

| Compound | Concentration (µM) | Number of DUBs Screened | Observed Off-Targets | Reference |

| This compound | 1 | >40 | Minimal |

Table 2: Selectivity Profile of this compound.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the interaction of this compound with its target are provided below.

Fluorescence Polarization (FP) Assay for UCHL1 Inhibition

This assay measures the ability of an inhibitor to compete with a fluorescently labeled ubiquitin probe for binding to the active site of UCHL1.

Materials:

-

Recombinant human UCHL1

-

Ub-Lys(TAMRA)-Gly probe

-

Assay Buffer: 50 mM Tris pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20

-

This compound (or other test compounds)

-

384-well black, low-volume microplates

Procedure:

-

Prepare a serial dilution of this compound in Assay Buffer.

-

In a 384-well plate, add 5 µL of the UCHL1 enzyme solution (final concentration ~10 nM).

-

Add 5 µL of the this compound dilution series to the wells.

-

Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

-

Add 10 µL of the Ub-Lys(TAMRA)-Gly probe solution (final concentration ~25 nM) to all wells.

-

Incubate the plate for a further 15 minutes at room temperature, protected from light.

-

Measure fluorescence polarization on a suitable plate reader (Excitation: 530 nm, Emission: 590 nm).

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

In-Cell Target Engagement Assay using Click Chemistry

This protocol allows for the visualization and quantification of this compound binding to endogenous UCHL1 within intact cells.

Materials:

-

HEK293T cells (or other suitable cell line)

-

This compound

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

-

Click-iT® Protein Reaction Buffer Kit (containing copper sulfate, fluorescent azide probe, and additives)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-UCHL1 antibody

Procedure:

-

Culture HEK293T cells to ~80% confluency in a 6-well plate.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) for 1-2 hours. Include a DMSO vehicle control.

-

Wash the cells twice with ice-cold PBS and lyse them in 100 µL of Lysis Buffer.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Normalize the protein concentration of all samples.

-

Perform the click reaction by adding the fluorescent azide probe and the components of the Click-iT® kit to 20-50 µg of protein lysate.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

Quench the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.

-

Perform a Western blot using an anti-UCHL1 antibody to confirm the identity of the labeled band.

TGF-β1-Induced Fibroblast-to-Myofibroblast Transition (FMT) Assay

This cellular assay assesses the ability of this compound to inhibit the differentiation of fibroblasts into myofibroblasts, a key process in fibrosis.[8][9][10][11][12]

Materials:

-

Primary human lung fibroblasts

-

Fibroblast growth medium

-

Recombinant human TGF-β1

-

This compound

-

Fixation and permeabilization buffers

-

Anti-alpha-smooth muscle actin (α-SMA) antibody

-

Fluorescently labeled secondary antibody

-

DAPI nuclear stain

-

96-well imaging plates

Procedure:

-

Seed primary human lung fibroblasts in a 96-well imaging plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Starve the cells in low-serum medium for 24 hours.

-

Pre-treat the cells with a dilution series of this compound for 1 hour.

-

Stimulate the cells with TGF-β1 (final concentration 5 ng/mL) for 48 hours. Include an unstimulated control.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block the cells with 1% BSA in PBS for 1 hour.

-

Incubate the cells with the anti-α-SMA antibody overnight at 4°C.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

-

Acquire images using a high-content imaging system.

-

Quantify the intensity of α-SMA staining per cell to determine the extent of myofibroblast differentiation and calculate the IC50 of this compound.

Visualizing the Molecular Landscape

UCHL1 Signaling in Fibrosis

UCHL1 has been shown to play a role in fibrotic processes. The following diagram illustrates a simplified signaling pathway involving UCHL1 and its downstream effects relevant to fibrosis.

A simplified diagram of the proposed UCHL1 signaling pathway in fibrosis.

Experimental Workflow for Target Identification and Validation

The following diagram outlines the general workflow used to identify and validate UCHL1 as the target of this compound.

An overview of the experimental workflow for this compound target validation.

Conclusion

This compound is a well-characterized, potent, and selective covalent inhibitor of UCHL1. Its utility as a chemical probe has been demonstrated through a variety of biochemical and cellular assays, providing valuable insights into the role of UCHL1 in cellular processes, particularly in the context of fibrosis. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers interested in utilizing this compound to further investigate the biology of UCHL1 and its potential as a therapeutic target. The established workflows for target engagement and phenotypic screening can be adapted for the evaluation of other covalent inhibitors.

References

- 1. A protocol to visualize on-target specific drug binding in mammalian tissue with cellular resolution using tissue clearing and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Substrate recognition and catalysis by UCH-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ubiquitin C‐Terminal Hydrolase L1 (UCHL1), Beyond Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. criver.com [criver.com]

- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 10. publications.ersnet.org [publications.ersnet.org]

- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 12. newcellsbiotech.co.uk [newcellsbiotech.co.uk]

Technical Whitepaper: Unraveling the Biological Functions of UCHL1 through Targeted Inhibition by IMP-1710

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ubiquitin C-terminal Hydrolase L1 (UCHL1) is a highly abundant deubiquitinating enzyme (DUB) predominantly expressed in neurons and neuroendocrine cells. Its multifaceted roles in cellular processes, including protein degradation, and its dysregulation in neurodegenerative diseases, cancer, and fibrosis have positioned it as a compelling therapeutic target. This technical guide delves into the core biological functions of UCHL1 and explores how the potent and selective covalent inhibitor, IMP-1710, serves as a critical tool to investigate its mechanism and therapeutic potential. We provide a comprehensive overview of the signaling pathways modulated by UCHL1, quantitative data on its inhibition, and detailed experimental protocols for its study.

Core Biological Functions of Ubiquitin C-terminal Hydrolase L1 (UCHL1)

UCHL1 is a multifunctional protein critical for maintaining ubiquitin homeostasis within the cell.[1][2] Accounting for 1-2% of the total soluble protein in the brain, its functions are central to neuronal health and are implicated in a variety of pathologies.[3][4]

-

Deubiquitinase (DUB) Activity: UCHL1's primary enzymatic function is its hydrolase activity. It cleaves small C-terminal adducts from ubiquitin, processing ubiquitin precursors and recycling ubiquitin monomers from degraded proteins.[3][5] This action is crucial for sustaining the cellular pool of free monoubiquitin, which is essential for the proper functioning of the Ubiquitin-Proteasome System (UPS).[3][5][6] The UPS is the principal mechanism for selective protein degradation, controlling the levels of numerous regulatory proteins and disposing of damaged or misfolded proteins.[4][6]

-

Ubiquitin Ligase Activity: In addition to its hydrolase function, some studies suggest that a dimeric form of UCHL1 may possess ubiquitin ligase activity, capable of adding polyubiquitin chains to target proteins, though this role is less characterized than its DUB activity.[6][7][8]

-

Stabilization of Mono-ubiquitin: UCHL1 can bind to and stabilize mono-ubiquitin, protecting it from degradation and thereby ensuring its availability for cellular processes.[3][9] This non-enzymatic function is critical for proteostasis.

Dysregulation of UCHL1 is linked to several major diseases:

-

Neurodegenerative Diseases: UCHL1 dysfunction is implicated in Parkinson's and Alzheimer's disease.[10][11] Mutations can impair its hydrolase activity, leading to the accumulation of toxic protein aggregates, while its downregulation is associated with Alzheimer's pathology, affecting amyloid-β and tau protein levels.[4][5][11]

-

Cancer: UCHL1 exhibits a dual role in oncology, acting as either a tumor suppressor or an oncoprotein depending on the cancer type.[7][12] It can promote metastasis by stabilizing HIF-1α or activating the Akt signaling pathway, but it can also suppress tumors by activating p53.[7][12][13]

-

Fibrosis: UCHL1 is a potential therapeutic target in fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF).[14][15][16]

This compound: A Potent and Selective Covalent Probe for UCHL1

This compound is a novel, highly potent, and selective covalent inhibitor of UCHL1.[14][17] It was developed as an activity-based probe (ABP) to study the cellular functions of UCHL1 with high precision.[14][18]

Mechanism of Action: this compound contains a cyanamide electrophile that stereoselectively forms a covalent bond with the catalytic cysteine (Cys90) in the active site of UCHL1, leading to its irreversible inhibition.[14][17] The molecule also incorporates an alkyne handle, enabling "click chemistry" reactions for downstream applications such as fluorescent labeling or biotinylation for affinity purification.[19][20]

Data Presentation: Potency and Selectivity of this compound

The inhibitory activity of this compound and related compounds has been quantified through various biochemical and cellular assays.

| Compound | Target | Assay Type | IC₅₀ Value | Notes |

| This compound | UCHL1 | Biochemical (FP) | 38 nM[14][17][19][20] | Potent, selective, covalent inhibitor and activity-based probe. |

| Compound 1 (Parent) | UCHL1 | Biochemical (FP) | 90 nM[14][17] | Parent compound from which this compound was derived. |

| IMP-1711 | UCHL1 | Biochemical (FP) | >100 µM[14] | Inactive (R)-enantiomer, demonstrating high stereoselectivity. |

| This compound | UCHL1 | Cellular (IPF) | 740 nM[19][20] | Inhibition of TGF-β1-induced fibroblast-to-myofibroblast transition. |

| LDN-57444 | UCHL1 | Biochemical | ~880 nM[21] | A previously used reversible inhibitor; shows poor cell permeability. |

FP: Fluorescence Polarization

Signaling Pathways Targeted by this compound via UCHL1 Inhibition

By inhibiting UCHL1, this compound modulates several key signaling pathways implicated in disease.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) pathway is a critical regulator of cell growth, differentiation, and extracellular matrix production. In pathologies like cancer and fibrosis, this pathway is often hyperactivated. UCHL1 has been shown to deubiquitinate and stabilize the TGF-β type I receptor (TβRI) and its downstream effector SMAD2, thereby promoting pathway activity.[22] Inhibition of UCHL1 by this compound blocks these pro-fibrotic and pro-metastatic signals.[14][22]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central node for regulating cell survival, proliferation, and invasion. In many cancers, UCHL1 acts as an oncoprotein by activating this pathway. It can achieve this by deubiquitinating and stabilizing key pathway components or by downregulating tumor suppressors like PHLPP1, which dephosphorylates and inactivates Akt.[13][23] Inhibition of UCHL1 can thus suppress tumor growth and metastasis.[23]

Experimental Protocols

Studying the interaction between this compound and UCHL1 requires a combination of biochemical, cell-based, and proteomic approaches.

Biochemical UCHL1 Inhibition Assay (Fluorescence Polarization)

This assay measures the direct inhibition of UCHL1's enzymatic activity in a purified system.

-

Objective: To determine the IC₅₀ value of an inhibitor against recombinant UCHL1.

-

Principle: UCHL1 cleaves a fluorescently-labeled ubiquitin probe (e.g., Ub-Lys-TAMRA). The small, cleaved fluorescent tag tumbles rapidly in solution, emitting depolarized light. The larger, uncleaved substrate tumbles slowly, emitting polarized light. Inhibition of UCHL1 results in a higher polarized signal.

-

Methodology:

-

Prepare a dilution series of the inhibitor (e.g., this compound) in assay buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.6, 5 mM DTT).

-

Add purified recombinant UCHL1 enzyme to each well of a 384-well plate.

-

Add the inhibitor dilutions to the wells and pre-incubate for a set time (e.g., 30 minutes) at room temperature to allow for covalent modification.

-

Initiate the reaction by adding the Ub-Lys-TAMRA substrate.

-

Measure fluorescence polarization at regular intervals using a plate reader.

-

Calculate the rate of reaction for each inhibitor concentration and plot against the log of inhibitor concentration to determine the IC₅₀ value.

-

Cellular Target Engagement & Proteomic Profiling

This workflow uses the activity-based probe this compound to confirm UCHL1 engagement in intact cells and identify its protein targets.

-

Objective: To verify that this compound covalently binds to UCHL1 in a cellular environment and to identify other potential targets.

-

Principle: Cells are treated with this compound. The alkyne handle on the probe allows for the covalent attachment of a reporter tag (e.g., biotin for pulldown or a fluorophore for imaging) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "click chemistry").

-

Methodology:

-

Cell Treatment: Culture cells (e.g., HEK293T) and treat with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1 hour).

-

Cell Lysis: Harvest and lyse the cells in a suitable buffer containing protease inhibitors.

-

Click Chemistry: To the cell lysate, add an azide-functionalized reporter tag (e.g., Azide-Biotin or Azide-Fluorophore), a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA). Incubate to allow the click reaction to proceed.

-

Analysis:

-

In-Gel Fluorescence: If a fluorescent tag was used, separate proteins by SDS-PAGE and visualize probe-labeled proteins using a fluorescence gel scanner. A band corresponding to the molecular weight of UCHL1 should appear.

-

Pulldown & Immunoblot: If a biotin tag was used, incubate the lysate with streptavidin-coated beads to enrich for probe-labeled proteins. Elute the bound proteins and analyze for the presence of UCHL1 by Western blot.

-

Quantitative Proteomics (Mass Spectrometry): For unbiased target identification, perform the biotin pulldown followed by on-bead digestion of proteins (e.g., with trypsin). Analyze the resulting peptides by LC-MS/MS to identify and quantify all proteins that were covalently labeled by this compound.

-

-

Conclusion

UCHL1 stands as a pivotal enzyme in cellular proteostasis, with profound implications for neuroscience, oncology, and fibrotic diseases. The development of this compound, a potent and selective covalent probe, has provided researchers with an indispensable tool for dissecting the complex biology of UCHL1.[18] By enabling precise inhibition and direct identification of its engagement in living systems, this compound facilitates a deeper understanding of the signaling pathways UCHL1 modulates. This knowledge is paramount for validating UCHL1 as a drug target and accelerating the development of novel therapeutics for a range of debilitating human diseases.

References

- 1. Role of UCHL1 in the pathogenesis of neurodegenerative diseases and brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ubiquitin carboxy-terminal hydrolase L1 - Wikipedia [en.wikipedia.org]

- 4. Role of UCHL1 in the pathogenesis of neurodegenerative diseases and brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UCHL1 gene: MedlinePlus Genetics [medlineplus.gov]

- 6. Ubiquitin C‐Terminal Hydrolase L1 (UCHL1), Beyond Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ubiquitin C‑terminal hydrolase‑L1: A new cancer marker and therapeutic target with dual effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ubiquitin C-Terminal Hydrolase L1 (UCH-L1) Promotes Hippocampus-Dependent Memory via Its Deubiquitinating Effect on TrkB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The functions of UCH-L1 and its relation to neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Ubiquitin C‑terminal hydrolase‑L1: A new cancer marker and therapeutic target with dual effects (Review) - ProQuest [proquest.com]

- 13. UCHL1 promotes invasion of breast cancer cells through activating Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity — Department of Pharmacology [pharm.ox.ac.uk]

- 16. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. missiontherapeutics.com [missiontherapeutics.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. caymanchem.com [caymanchem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. aacrjournals.org [aacrjournals.org]

- 23. The de-ubiquitinase UCH-L1 is an oncogene that drives the development of lymphoma in vivo by deregulating PHLPP1 and Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

IMP-1710: A Technical Guide for Idiopathic Pulmonary Fibrosis Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with a significant unmet medical need. Recent research has identified the deubiquitylating enzyme Ubiquitin C-terminal Hydrolase L1 (UCHL1) as a potential therapeutic target in fibrotic diseases.[1][2][3] This technical guide provides an in-depth overview of IMP-1710, a potent and selective covalent inhibitor of UCHL1, for researchers and drug development professionals. This compound has demonstrated significant anti-fibrotic activity in cellular models of IPF, highlighting its potential as a valuable research tool and a promising therapeutic candidate.[1][4][5] This document details the mechanism of action of this compound, comprehensive experimental protocols, and key quantitative data to facilitate further investigation into its role in IPF pathogenesis and treatment.

Introduction to this compound

This compound is a novel, potent, and selective small molecule inhibitor of UCHL1.[1][4] It acts as a covalent inhibitor, stereoselectively labeling the catalytic cysteine residue (Cys90) of UCHL1, thereby blocking its deubiquitylating activity.[1][2] This targeted inhibition of UCHL1 has been shown to suppress pro-fibrotic responses in primary human lung fibroblasts derived from IPF patients.[1] Furthermore, this compound's properties as an activity-based probe make it a valuable tool for chemical proteomics to identify and quantify UCHL1 engagement in intact cells.[1][4]

Mechanism of Action and Signaling Pathway

UCHL1 is a deubiquitylating enzyme that has been implicated in the pathogenesis of fibrosis through its regulation of key signaling pathways. In the context of IPF, the inhibition of UCHL1 by this compound has been shown to interfere with the pro-fibrotic signaling cascade. While the complete downstream effects of UCHL1 inhibition are still under investigation, current evidence suggests a role in modulating the Transforming Growth Factor-β (TGF-β) and Hypoxia-Inducible Factor-1α (HIF-1α) pathways, both of which are central to the fibrotic process.

dot

Caption: Proposed signaling pathway of this compound in IPF.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on published studies.

Table 1: In Vitro Potency of this compound

| Target | Assay | IC50 (nM) | Reference |

| UCHL1 | Fluorescence Polarization | 38 | [4][6] |

| Fibroblast to Myofibroblast Transformation | Cellular Assay | 740 | [4] |

Table 2: Experimental Concentrations of this compound

| Experiment | Cell Type | Concentration(s) | Duration | Reference |

| Inhibition of Fibroblast Transformation | Primary IPF Fibroblasts | 1 µM | 1 hour | [4] |

| Chemical Proteomics | HEK293 Cells | 20, 200 nM | 10, 60, 180 minutes | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Primary Human Lung Fibroblast Culture

This protocol describes the isolation and culture of primary human lung fibroblasts from IPF patient tissue.

Materials:

-

IPF lung tissue

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Collagenase/Dispase

-

Trypsin-EDTA

Protocol:

-

Mince fresh IPF lung tissue into small pieces (1-2 mm³).

-

Digest the tissue with a solution of Collagenase/Dispase at 37°C for 30-60 minutes with gentle agitation.

-

Neutralize the enzyme with DMEM containing 10% FBS.

-

Centrifuge the cell suspension and resuspend the pellet in culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

Plate the cells in a T75 flask and incubate at 37°C in a 5% CO₂ incubator.

-

Change the medium every 2-3 days.

-

Once confluent, passage the fibroblasts using Trypsin-EDTA. Fibroblasts between passages 3 and 6 are recommended for experiments.

dot

Caption: Workflow for primary lung fibroblast isolation and culture.

TGF-β-Induced Fibroblast-to-Myofibroblast Differentiation Assay

This assay is used to assess the anti-fibrotic potential of this compound by measuring its ability to inhibit the transformation of fibroblasts into myofibroblasts.

Materials:

-

Primary human lung fibroblasts

-

Serum-free DMEM

-

Recombinant human TGF-β1

-

This compound

-

Antibodies for α-smooth muscle actin (α-SMA) and a nuclear stain (e.g., DAPI)

-

Immunofluorescence imaging system

Protocol:

-

Seed primary lung fibroblasts in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Starve the cells in serum-free DMEM for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

-

Stimulate the cells with 5 ng/mL of TGF-β1 for 48 hours to induce myofibroblast differentiation.

-

Fix, permeabilize, and block the cells.

-

Incubate with primary antibody against α-SMA, followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Acquire images using a high-content imaging system and quantify the percentage of α-SMA positive cells.

dot

Caption: Experimental workflow for the myofibroblast differentiation assay.

Chemical Proteomics for Target Engagement

This protocol outlines the use of this compound as an activity-based probe to confirm target engagement in a cellular context.

Materials:

-

HEK293 cells (or other relevant cell line)

-

This compound

-

DMSO (vehicle control)

-

Lysis buffer

-

Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA)

-

Streptavidin beads

-

Mass spectrometer

Protocol:

-

Treat intact cells with this compound at the desired concentrations and for the specified durations.

-

Lyse the cells and perform a click reaction by adding biotin-azide, copper sulfate, and a ligand (TBTA) to covalently attach biotin to this compound-bound proteins.

-

Enrich the biotin-labeled proteins using streptavidin beads.

-

Perform on-bead digestion of the enriched proteins (e.g., with trypsin).

-

Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that were engaged by this compound.

dot

References

- 1. UCHL1 Regulates Radiation Lung Injury via Sphingosine Kinase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UCHL1-dependent control of hypoxia-inducible factor transcriptional activity during liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity — Department of Pharmacology [pharm.ox.ac.uk]

- 6. UCHL1, a deubiquitinating enzyme, regulates lung endothelial cell permeability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Neurodegenerative Diseases with IMP-1710: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by the progressive loss of structure and function of neurons. A key pathological hallmark of AD is the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. The ubiquitin-proteasome system (UPS) plays a critical role in clearing misfolded and aggregated proteins, and its dysregulation is implicated in the pathogenesis of these diseases.

Ubiquitin C-terminal hydrolase L1 (UCHL1) is a highly abundant deubiquitylating enzyme (DUB) in the brain, making up over 1% of the total soluble protein.[1] It is a key component of the UPS, responsible for recycling ubiquitin monomers and processing ubiquitin precursors. Dysfunction of UCHL1 has been linked to several neurodegenerative disorders.[1]

IMP-1710 is a potent, selective, and covalent inhibitor of UCHL1.[1] This characteristic makes it an invaluable chemical probe for elucidating the role of UCHL1 in both normal physiology and disease states. This technical guide provides a comprehensive overview of how this compound can be utilized to investigate the molecular mechanisms underlying neurodegenerative diseases, with a focus on Alzheimer's-related pathologies.

This compound: A Potent and Selective UCHL1 Inhibitor

This compound is a novel activity-based probe that covalently modifies the active site cysteine of UCHL1, leading to its irreversible inhibition.[1] Its high potency and selectivity for UCHL1 over other DUBs make it a superior tool for targeted studies.

Quantitative Data

The following table summarizes the reported inhibitory activity of this compound.

| Assay Type | Target | Cell Line | IC50 | Reference |

| Biochemical Fluorescence Polarization | UCHL1 | - | 38 nM | --INVALID-LINK-- |

| In-cell Target Engagement | UCHL1 | HEK293T | 110 nM | --INVALID-LINK-- |

UCHL1 Signaling in Neurodegenerative Disease

Dysfunction of UCHL1 is hypothesized to contribute to neurodegeneration through its impact on the processing of key proteins involved in Alzheimer's disease, namely Amyloid Precursor Protein (APP) and tau. Inhibition of UCHL1 is expected to increase the levels of proteins targeted for degradation, including BACE1, which is involved in the amyloidogenic processing of APP, and phosphorylated tau.

Caption: UCHL1's role in APP processing and tau phosphorylation.

Experimental Workflows

The following diagram outlines a general workflow for investigating the effects of this compound in cellular and animal models of neurodegenerative disease.

Caption: Experimental workflow for this compound studies.

Experimental Protocols

Detailed methodologies for key experiments to assess the impact of this compound on neurodegenerative disease pathways are provided below.

Co-Immunoprecipitation (Co-IP) of UCHL1 and APP

This protocol is designed to investigate the potential interaction between UCHL1 and APP in a cellular context.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Anti-UCHL1 antibody

-

Anti-APP antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture neuronal cells (e.g., SH-SY5Y) to 80-90% confluency.

-

Treat cells with the desired concentration of this compound or vehicle control for the specified time.

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Incubate the pre-cleared lysate with the primary antibody (anti-UCHL1 or anti-APP) overnight at 4°C on a rotator.

-

Add protein A/G beads and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.

-

Wash the beads three times with wash buffer.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against UCHL1 and APP.

Western Blot Analysis of Phosphorylated Tau

This protocol is used to quantify the levels of phosphorylated tau in cell or tissue lysates following treatment with this compound.

Materials:

-

Lysis buffer supplemented with protease and phosphatase inhibitors

-

Primary antibodies against total tau and phosphorylated tau (e.g., AT8, PHF-1)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE and Western blotting reagents

-

Chemiluminescent substrate

Procedure:

-

Prepare cell or tissue lysates as described in the Co-IP protocol.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-total tau or anti-phosphorylated tau) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated tau levels to total tau or a loading control (e.g., β-actin or GAPDH).

Thioflavin T (ThT) Assay for Aβ Aggregation

This assay is used to assess the effect of this compound on the in vitro aggregation of Aβ peptides.

Materials:

-

Synthetic Aβ42 peptide

-

Thioflavin T (ThT) stock solution

-

Assay buffer (e.g., PBS, pH 7.4)

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence detection (excitation ~440 nm, emission ~485 nm)

Procedure:

-

Prepare a stock solution of Aβ42 peptide by dissolving it in a suitable solvent (e.g., HFIP) and then removing the solvent to form a peptide film.

-

Resuspend the Aβ42 film in assay buffer to the desired final concentration.

-

Prepare a working solution of ThT in the assay buffer.

-

In a 96-well plate, mix the Aβ42 solution with different concentrations of this compound or a vehicle control.

-

Add the ThT working solution to each well.

-

Incubate the plate at 37°C with intermittent shaking.

-

Monitor the fluorescence intensity over time using a plate reader.

-

Plot the fluorescence intensity against time to generate aggregation curves. Analyze the lag time and the maximum fluorescence intensity to determine the effect of this compound on Aβ aggregation.

Conclusion

This compound represents a powerful and specific tool for dissecting the complex role of UCHL1 in the pathogenesis of neurodegenerative diseases. By employing the experimental approaches outlined in this guide, researchers can gain valuable insights into the molecular mechanisms by which UCHL1 dysfunction contributes to the accumulation of pathological protein aggregates. While direct in vivo studies with this compound in neurodegenerative models are yet to be published, the existing evidence strongly suggests that inhibition of UCHL1 would exacerbate disease pathology, making this compound a critical tool for hypothesis-driven research in this field. The careful and systematic application of this potent inhibitor in relevant cellular and animal models will undoubtedly advance our understanding of neurodegeneration and may reveal novel therapeutic targets.

References

IMP-1710: A Technical Guide for Cancer Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMP-1710 is a potent and highly selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitylating enzyme (DUB) implicated in the pathogenesis of various diseases, including cancer.[1][2][3][4] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its applications as a chemical probe and potential therapeutic agent in cancer research. It is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of UCHL1 inhibition.

Introduction to UCHL1 in Cancer

Ubiquitin C-terminal Hydrolase L1 (UCHL1) is a deubiquitylating enzyme that plays a crucial role in the ubiquitin-proteasome system by recycling ubiquitin monomers.[1][2] While abundantly expressed in neuronal tissues, its dysregulation has been linked to several types of cancer, including lymphoma, small-cell lung cancer, glioblastoma, and myeloma.[5] In cancer, UCHL1 expression often correlates with increased metastatic potential and poor patient prognosis.[5] The enzymatic activity of UCHL1 is thought to contribute to oncogenesis by preventing the degradation of key regulatory proteins, thereby promoting uncontrolled cell growth.[6] Consequently, the pharmacological inhibition of UCHL1 represents a promising therapeutic strategy for a range of UCHL1-implicated cancers.[5]

This compound: A Potent and Selective UCHL1 Inhibitor

This compound is a novel, covalent inhibitor of UCHL1, developed as a highly potent and selective chemical probe.[1][2][7] It contains an alkyne moiety, enabling its use in "click chemistry" for the identification and quantification of its target protein in intact cells.[8][9]

Mechanism of Action

This compound acts as a covalent inhibitor by stereoselectively labeling the catalytic cysteine (Cys90) residue in the active site of UCHL1.[1][2] This irreversible binding effectively blocks the deubiquitylating activity of the enzyme.

Caption: Mechanism of UCHL1 inhibition by this compound.

Potency and Selectivity

This compound demonstrates high potency and selectivity for UCHL1. The following table summarizes its inhibitory activity.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | UCHL1 | Fluorescence Polarization | 38 nM | [5][8][9] |

| This compound | Fibroblast-to-myofibroblast transition | Cell-based | 740 nM | [8][9] |

| Parent Compound 1 | UCHL1 | Fluorescence Polarization | 90 nM | [1][2] |

| IMP-1711 ((R)-enantiomer) | UCHL1 | Fluorescence Polarization | >1000-fold less active than parent compound 1 | [1][2] |

This compound is highly selective for UCHL1 and has been profiled against a panel of other deubiquitylating enzymes, showing minimal off-target activity.[9]

Applications of this compound in Cancer Research

The primary application of this compound in cancer research is as a tool to investigate the biological functions of UCHL1 and to validate it as a therapeutic target.

Preclinical Efficacy in Cancer Cell Lines

Studies have demonstrated the anti-proliferative effects of UCHL1 inhibition in various cancer cell lines. Treatment with UCHL1 inhibitors, including this compound, has shown significant growth inhibition in preclinical models of neuroendocrine carcinomas and neuroblastoma.[6]

| Cell Line | Cancer Type | Treatment | Effect | Reference |

| H660, TD-NEPC | Neuroendocrine Prostate Cancer | UCHL1 inhibitors (including this compound) | Growth inhibition | [6] |

| NCI-H82 | Small Cell Lung Cancer | UCHL1 inhibitors (including this compound) | Growth inhibition | [6] |

| IMR-32 | Neuroblastoma | UCHL1 inhibitors (including this compound) | Growth inhibition | [6] |

Target Engagement and Biomarker Discovery

The alkyne tag on this compound allows for its use as an activity-based probe to confirm target engagement within cells and to identify downstream effects of UCHL1 inhibition. This is achieved through "click chemistry" with azide-modified reporter tags.

Caption: Experimental workflow for activity-based protein profiling with this compound.

Experimental Protocols

Fluorescence Polarization (FP) Assay for UCHL1 Inhibition

This protocol outlines the general steps for assessing the biochemical potency of this compound against UCHL1.

Materials:

-

Recombinant human UCHL1

-

Ub-Lys-TAMRA fluorescent probe

-

Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.5)

-

This compound and control compounds

-

384-well black plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of this compound and control compounds in assay buffer.

-

Add UCHL1 enzyme to the wells of the 384-well plate.

-

Add the serially diluted compounds to the wells containing UCHL1 and pre-incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Initiate the reaction by adding the Ub-Lys-TAMRA probe to all wells.

-

Incubate the plate for a defined period (e.g., 60 minutes) at room temperature, protected from light.

-

Measure fluorescence polarization using a plate reader.

-

Calculate IC50 values by fitting the data to a dose-response curve.

Cellular Target Engagement Assay

This protocol describes how to confirm that this compound engages UCHL1 in a cellular context.

Materials:

-

Cancer cell line of interest (e.g., HEK293T overexpressing HA-Ub-VME-UCHL1)

-

This compound, parent compound, and inactive enantiomer

-

Cell lysis buffer

-

SDS-PAGE and Western blotting reagents

-

Anti-HA antibody

Procedure:

-

Culture cells to approximately 80% confluency.

-

Treat cells with varying concentrations of this compound, the parent compound, or the inactive enantiomer for a specified time (e.g., 1 hour).

-

Lyse the cells and collect the protein lysate.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-HA antibody to detect the HA-Ub-VME labeled UCHL1.

-

A dose-dependent reduction in the HA-Ub-VME signal indicates competition for UCHL1 labeling by the active compounds.

Future Directions

This compound serves as a critical tool for elucidating the role of UCHL1 in cancer progression. Future research should focus on:

-

Expanding the evaluation of this compound in a broader range of cancer cell lines and patient-derived xenograft models.

-

Utilizing this compound in chemical proteomics studies to identify novel substrates of UCHL1 in cancer cells, thereby uncovering new signaling pathways regulated by this enzyme.

-

Investigating the potential for synergistic effects when combining this compound with other anti-cancer agents.

While this compound itself is a research tool, the insights gained from its use will be invaluable for the development of clinically viable UCHL1 inhibitors for cancer therapy.

References

- 1. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a potent and selective covalent inhibitor of UCHL1 | Imperial News | Imperial College London [imperial.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to IMP-1710: A Covalent Inhibitor of UCHL1

This technical guide provides a comprehensive overview of this compound, a potent and selective covalent inhibitor of Ubiquitin carboxy-terminal hydrolase L1 (UCHL1). This compound serves as a valuable chemical probe for studying the biology of UCHL1 and holds potential as a therapeutic lead, particularly in the context of fibrotic diseases.[1][2][3][4][5][6][7][8][9]

Core Concepts

This compound is a novel, cyanamide-containing small molecule designed as a covalent inhibitor of UCHL1.[1][3][4] It features an alkyne tag, enabling its use as an activity-based probe (ABP) for "click" chemistry applications, allowing for the visualization and quantification of target engagement in cellular and complex biological systems.[10][11][12] The molecule exhibits high potency and stereoselectivity, with its inhibitory activity being significantly greater than its (R)-enantiomer, IMP-1711, which serves as a negative control.[1][2]

Mechanism of Action

This compound functions by covalently modifying the catalytic cysteine residue (Cys90) within the active site of UCHL1.[1][2][4] This covalent interaction is slowly reversible and leads to the inhibition of the deubiquitylating activity of the enzyme.[3] The high selectivity of this compound for UCHL1 over other deubiquitylating enzymes (DUBs) makes it a superior tool for studying the specific roles of UCHL1.[10][11]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its control compound, IMP-1711.

| Compound | Target | Assay Type | IC50 (nM) | 95% Confidence Interval (nM) |

| This compound | UCHL1 | Fluorescence Polarization (FP) | 38 | 32–45 |

| Parent Compound (1) | UCHL1 | Fluorescence Polarization (FP) | 90 | 79–100 |

| IMP-1711 (R-enantiomer) | UCHL1 | Fluorescence Polarization (FP) | >100,000 | - |

Table 1: Biochemical Potency of this compound and Related Compounds against UCHL1.[1][2]

| Compound | Cellular Model | Assay | IC50 (nM) |

| This compound | Primary lung fibroblasts (IPF) | TGF-β1-induced fibroblast-to-myofibroblast transition | 740 |

Table 2: Cellular Activity of this compound in a Fibrosis Model.[10][11][12]

| Compound | Kinetic Parameter | Value (M⁻¹s⁻¹) | 95% Confidence Interval (M⁻¹s⁻¹) |

| This compound | kobs/[I] | 11,000 | 7,700–13,000 |

| Parent Compound (1) | kobs/[I] | 7,400 | 5,200–9,700 |

Table 3: Inhibition Kinetics of this compound and its Parent Compound.[3]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of this compound in the context of UCHL1 inhibition and its downstream effects on fibrotic pathways.

Caption: Covalent inhibition of UCHL1 by this compound.

Experimental Protocols

Biochemical UCHL1 Inhibition Assay (Fluorescence Polarization)

This protocol is for determining the IC50 of inhibitors against UCHL1.

Materials:

-

Recombinant human UCHL1

-

Ubiquitin-Lys-TAMRA substrate

-

Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 1 mM DTT, pH 7.5)

-

This compound and control compounds dissolved in DMSO

-

384-well black plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of this compound and control compounds in DMSO.

-

In a 384-well plate, add the compounds to the assay buffer.

-

Add recombinant UCHL1 to each well and pre-incubate with the compounds for 30 minutes at room temperature.

-

Initiate the reaction by adding the Ubiquitin-Lys-TAMRA substrate.

-

Incubate for the desired reaction time (e.g., 60 minutes) at room temperature, protected from light.

-

Measure fluorescence polarization on a plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Cellular Target Engagement Assay (In-gel Fluorescence)

This protocol is for visualizing the covalent labeling of UCHL1 by this compound in intact cells.

Materials:

-

HEK293 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Azide-TAMRA-biotin capture reagent

-

Click chemistry reagents (CuSO4, TBTA, sodium ascorbate)

-

SDS-PAGE gels and electrophoresis apparatus

-

Fluorescence gel scanner

Procedure:

-

Culture HEK293 cells to ~80% confluency.

-

Treat cells with varying concentrations of this compound for 1 hour.

-

Harvest and lyse the cells.

-

Perform a click reaction by adding the azide-TAMRA-biotin capture reagent and click chemistry reagents to the cell lysates.

-

Incubate for 1 hour at room temperature.

-

Separate proteins by SDS-PAGE.

-

Visualize TAMRA-labeled proteins using a fluorescence gel scanner.

References

- 1. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. Discovery of a potent and selective covalent inhibitor of UCHL1 | Imperial News | Imperial College London [imperial.ac.uk]

- 6. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity — Department of Pharmacology [pharm.ox.ac.uk]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. missiontherapeutics.com [missiontherapeutics.com]

- 10. caymanchem.com [caymanchem.com]

- 11. medkoo.com [medkoo.com]

- 12. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for IMP-1710 in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMP-1710 is a potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitylating enzyme implicated in various cellular processes and diseases, including neurodegeneration and fibrosis.[1][2][3][4][5][6][7] A key feature of this compound is the incorporation of a terminal alkyne group, rendering it a versatile tool for "click chemistry."[1][8][9] This allows for the covalent attachment of reporter molecules, such as fluorophores (e.g., TAMRA) or affinity tags (e.g., biotin), to UCHL1 in a highly specific and efficient manner via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[9][10][11] These application notes provide detailed protocols for the use of this compound as an activity-based probe to label and detect UCHL1 in complex biological samples.

Data Presentation

This compound Properties and Activity

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₁₉N₅O | [10][11] |

| Molecular Weight | 381.4 g/mol | [10][11] |

| Target | Ubiquitin C-terminal Hydrolase L1 (UCHL1) | [1][2][9][10][11] |

| IC₅₀ for UCHL1 | 38 nM | [1][8][9][12] |

| IC₅₀ for TGF-β1-induced FMT | 740 nM | [9][10][11] |

| Chemistry Handle | Terminal Alkyne | [1][8][9] |

Experimental Protocols

Protocol 1: In-situ Labeling of UCHL1 in Cultured Cells with this compound

This protocol describes the treatment of live cells with this compound to covalently label active UCHL1.

Materials:

-

This compound (stock solution in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitors

-

Cultured cells of interest

Procedure:

-

Cell Culture: Plate and culture cells to the desired confluency.

-

This compound Treatment:

-

Prepare the desired concentration of this compound in pre-warmed cell culture medium. A final concentration in the low nanomolar range (e.g., 20-200 nM) is recommended as a starting point.[13]

-

Remove the existing medium from the cells and replace it with the this compound-containing medium.

-

Incubate the cells for a specific period (e.g., 10 minutes to 3 hours) at 37°C in a CO₂ incubator.[13] The optimal incubation time may need to be determined empirically.

-

-

Cell Lysis:

-

After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cells.

-

Incubate on ice for 15-30 minutes with occasional agitation.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Collect the supernatant (cell lysate).

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

-

Proceed to Click Chemistry Reaction: The cell lysate containing alkyne-labeled UCHL1 is now ready for the click chemistry reaction with an azide-functionalized reporter molecule as described in Protocol 2.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysates

This protocol outlines the click chemistry reaction to attach an azide-modified reporter (e.g., TAMRA-azide for fluorescence detection or Biotin-azide for affinity purification) to the this compound-labeled UCHL1.

Materials:

-

Cell lysate containing this compound-labeled UCHL1 (from Protocol 1)

-

Azide-functionalized reporter (e.g., TAMRA-azide or Biotin-azide)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Copper-chelating ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 100 mM in water or DMSO/water)

-

Reducing agent, e.g., Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate stock solution (e.g., 40 mM, freshly prepared in water)

-

PBS or other suitable buffer

Procedure:

-

Prepare the Click Reaction Master Mix: In a microcentrifuge tube, prepare a master mix of the click chemistry reagents. For a single reaction, the following components can be combined in the order listed. It is recommended to prepare a master mix for multiple samples to ensure consistency.

-

Note: The final concentrations of the reagents may need to be optimized for your specific application, but the following are good starting points.[1][14]

-

Azide-reporter (e.g., Biotin-azide or TAMRA-azide): final concentration of 10-100 µM.

-

Copper(II) sulfate: final concentration of 1-2 mM.

-

Copper-chelating ligand (THPTA or TBTA): final concentration of 5-10 mM.

-

Reducing agent (TCEP or sodium ascorbate): final concentration of 2-5 mM.

-

-

Initiate the Click Reaction:

-

To a defined amount of protein lysate (e.g., 50 µL at 1-5 mg/mL), add the click reaction master mix.

-

Vortex briefly to mix.

-

-

Incubation:

-

Quench the Reaction (Optional): The reaction can be stopped by adding EDTA to a final concentration of 10 mM to chelate the copper catalyst.

-

Downstream Analysis: The sample is now ready for downstream analysis:

-

For TAMRA-labeled samples: Analyze by SDS-PAGE and in-gel fluorescence scanning.

-

For Biotin-labeled samples: Proceed with affinity purification using streptavidin-coated beads, followed by western blotting or mass spectrometry.

-

Visualizations

Signaling Pathway and Mechanism of Action

References

- 1. glpbio.com [glpbio.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. broadpharm.com [broadpharm.com]

- 4. UCHL1 gene: MedlinePlus Genetics [medlineplus.gov]

- 5. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. missiontherapeutics.com [missiontherapeutics.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. UCHL1 promotes invasion of breast cancer cells through activating Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. UCHL1 Promoted Polarization of M1 Macrophages by Regulating the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. vectorlabs.com [vectorlabs.com]

IMP-1710 for Cellular Labeling of UCHL1: Application Notes and Protocols

For Research Use Only. Not for use in diagnostic procedures.

Introduction

IMP-1710 is a potent, selective, and cell-permeable covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1).[1][2][3][4][5] It functions as an activity-based probe, stereoselectively targeting the catalytic cysteine (Cys90) residue within the active site of UCHL1.[1][4][5][6] This unique mechanism of action allows for the specific labeling and quantification of active UCHL1 in intact cells. The probe contains an alkyne functional group, enabling its detection and enrichment via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[2][7] These characteristics make this compound an invaluable tool for researchers and drug development professionals studying the role of UCHL1 in various physiological and pathological processes, including neurodegeneration, cancer, and fibrosis.[1][3][4][5]

Product Information

| Characteristic | Value | Reference |

| IUPAC Name | (2S)-2-[[4-(5-ethynyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl]-1-pyrrolidinecarbonitrile | [7] |

| Molecular Formula | C₂₃H₁₉N₅O | [7] |

| Molecular Weight | 381.4 g/mol | [7] |

| CAS Number | 2383117-96-0 | [7] |

| Purity | ≥98% | |

| Storage | Store at -20°C. Protect from light. | [7] |

| Solubility | Soluble in DMSO, Chloroform, and Ethanol. | [8][9] |

Quantitative Data

In Vitro Potency and Selectivity

This compound demonstrates high potency for UCHL1 and excellent selectivity over other deubiquitinating enzymes (DUBs).

| Compound/Probe | Target | Assay Type | IC₅₀ (nM) | Confidence Interval (95%) | Reference |

| This compound (2) | UCHL1 | Ub-Lys-TAMRA FP | 38 | 32-45 | [1][4] |

| Inhibitor 1 (parent compound) | UCHL1 | Ub-Lys-TAMRA FP | 90 | 79-100 | [1][4] |

| IMP-1711 (3, inactive enantiomer) | UCHL1 | Ub-Lys-TAMRA FP | >1000-fold less active than 1 | - | [1][4] |

| This compound | Panel of 20 DUBs | - | Selective for UCHL1 at 1 µM | - | [7] |

Cellular Activity

In cellular models, this compound effectively inhibits the transformation of fibroblasts into myofibroblasts, a key process in fibrosis.

| Application | Cell Type | Effect | IC₅₀ (nM) | Reference |

| Inhibition of Fibroblast-to-Myofibroblast Transition | Primary lung fibroblasts from IPF patients | TGF-β1-induced transition | 740 | [2][7] |

Mechanism of Action

This compound is a covalent inhibitor that forms an isothiourea adduct with the catalytic cysteine (Cys90) of UCHL1. This labeling is activity-dependent, meaning the probe only reacts with catalytically active UCHL1. The presence of a terminal alkyne group allows for the subsequent attachment of reporter tags (e.g., fluorophores, biotin) via click chemistry for visualization and affinity purification.

Caption: Covalent labeling of active UCHL1 by this compound.

Experimental Protocols

The following protocols are adapted from published research and are intended as a guide.[1][4] Optimization may be required for specific cell lines and experimental conditions.

Protocol 1: In-Cell Labeling of UCHL1 with this compound for In-Gel Fluorescence Detection

This protocol describes the labeling of endogenous UCHL1 in cultured cells with this compound, followed by lysis, click chemistry with a fluorescent azide, and visualization by SDS-PAGE.

Caption: Workflow for in-gel fluorescence detection of UCHL1.

Materials:

-

Cultured cells (e.g., HEK293T)

-

This compound stock solution (in DMSO)

-

Cell lysis buffer

-

Azide-TAMRA or other fluorescent azide

-

Copper(II) sulfate (CuSO₄)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

SDS-PAGE reagents and equipment

-

Fluorescence gel scanner

Procedure:

-

Cell Treatment: Plate cells and grow to desired confluency. Treat cells with varying concentrations of this compound (e.g., 30 nM to 500 nM) for 1 hour at 37°C. Include a DMSO vehicle control.

-

Cell Lysis: Harvest cells, wash with PBS, and lyse in an appropriate lysis buffer. Determine protein concentration of the lysates.

-

Click Chemistry: To a final protein concentration of 1-2 mg/mL, add the following click chemistry reagents (final concentrations):

-

Azide-TAMRA (e.g., 100 µM)

-

TCEP (e.g., 1 mM)

-

TBTA (e.g., 100 µM)

-

CuSO₄ (e.g., 1 mM)

-

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

SDS-PAGE: Quench the reaction by adding SDS-PAGE sample buffer. Separate the proteins on a polyacrylamide gel.

-

In-Gel Fluorescence: Scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., TAMRA). A labeled band for UCHL1 should be visible at approximately 25 kDa.[1][4]

Protocol 2: Pulldown and Immunoblotting of this compound-Labeled UCHL1

This protocol enables the enrichment of labeled UCHL1 for subsequent detection by immunoblotting.

Caption: Workflow for pulldown and immunoblotting of labeled UCHL1.

Materials:

-

This compound labeled cell lysate (from Protocol 1, Step 2)

-

Azide-Biotin conjugate

-

Click chemistry reagents (as in Protocol 1)

-

Streptavidin-coated magnetic beads or agarose resin

-

Wash buffers

-

Elution buffer

-

Primary antibody (anti-UCHL1)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Immunoblotting equipment

Procedure:

-

Labeling and Lysis: Treat and lyse cells as described in Protocol 1 (Steps 1 & 2).

-

Click Chemistry: Perform the click chemistry reaction as in Protocol 1 (Step 3), but substitute the fluorescent azide with an azide-biotin conjugate.

-

Affinity Purification: a. Add streptavidin-coated beads to the reaction mixture and incubate to capture the biotinylated proteins. b. Pellet the beads and discard the supernatant. c. Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elution and Immunoblotting: a. Elute the captured proteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer). b. Separate the eluted proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. c. Block the membrane and probe with a primary antibody specific for UCHL1. d. Wash and incubate with an appropriate HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate and an imaging system.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or weak fluorescent signal | Insufficient this compound concentration or incubation time. | Optimize this compound concentration and/or increase incubation time. |

| Low UCHL1 expression in the cell line. | Use a cell line known to express high levels of UCHL1 (e.g., HEK293T). | |

| Inefficient click chemistry reaction. | Prepare fresh click chemistry reagents. Ensure TCEP is added before CuSO₄. | |

| High background or non-specific bands | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal concentration with minimal off-target labeling (off-target labeling may be observed at >500 nM).[1][4] |

| Insufficient washing during pulldown. | Increase the number and stringency of wash steps. | |

| Non-specific antibody binding. | Optimize antibody concentration and blocking conditions. |

References

- 1. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. missiontherapeutics.com [missiontherapeutics.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound | UCH-L1 Inhibitor | Anti-fibrosis | TargetMol [targetmol.com]

- 9. medkoo.com [medkoo.com]

Application Notes and Protocols for IMP-1710 in Fibroblast to Myofibroblast Transition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, the excessive deposition of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. A critical event in the progression of fibrosis is the transition of fibroblasts into contractile and ECM-producing myofibroblasts. This process is primarily driven by transforming growth factor-beta 1 (TGF-β1). IMP-1710 is a potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitylating enzyme.[1][2][3] Recent studies have demonstrated the anti-fibrotic potential of this compound by its ability to block the TGF-β1-induced transition of fibroblasts to myofibroblasts.[1][3][4] These application notes provide detailed protocols for utilizing this compound to study and potentially inhibit this critical cellular transition.

Mechanism of Action

This compound exerts its anti-fibrotic effects by inhibiting the deubiquitinase activity of UCHL1.[1][2][3] While the complete downstream effects of UCHL1 inhibition are still under investigation, current evidence suggests a complex interplay with key pro-fibrotic signaling pathways. UCHL1 has been shown to deubiquitinate and stabilize SMAD2 and SMAD3, key mediators of the canonical TGF-β signaling pathway.[5] Additionally, UCHL1 can deubiquitinate and stabilize the transcriptional coactivator with PDZ-binding motif (TAZ), a component of the Hippo signaling pathway, which is also implicated in fibrosis.[6] By inhibiting UCHL1, this compound is proposed to decrease the stability of these pro-fibrotic factors, thereby attenuating the downstream signaling cascades that lead to myofibroblast differentiation and ECM production.

Data Presentation

The following tables summarize the expected quantitative outcomes of this compound treatment on key markers of fibroblast to myofibroblast transition. The data presented here are illustrative and based on qualitative findings from published research. Researchers should perform their own quantitative experiments to obtain precise values for their specific cell systems and experimental conditions.

Table 1: Effect of this compound on α-Smooth Muscle Actin (α-SMA) Expression

| Treatment | Concentration (nM) | % of α-SMA Positive Cells (Illustrative) | Fold Change in α-SMA Protein (Illustrative) |

| Vehicle Control | - | 5% | 1.0 |

| TGF-β1 (10 ng/mL) | - | 85% | 8.5 |

| This compound + TGF-β1 | 100 | 60% | 6.0 |

| This compound + TGF-β1 | 500 | 35% | 3.5 |

| This compound + TGF-β1 | 1000 | 15% | 1.5 |

Table 2: Effect of this compound on Extracellular Matrix (ECM) Gene Expression

| Treatment | Concentration (nM) | Relative mRNA Expression of Collagen I (COL1A1) (Fold Change - Illustrative) | Relative mRNA Expression of Fibronectin (FN1) (Fold Change - Illustrative) |

| Vehicle Control | - | 1.0 | 1.0 |

| TGF-β1 (10 ng/mL) | - | 12.0 | 9.0 |

| This compound + TGF-β1 | 100 | 8.5 | 6.5 |

| This compound + TGF-β1 | 500 | 4.0 | 3.5 |

| This compound + TGF-β1 | 1000 | 1.5 | 1.2 |

Mandatory Visualizations

Caption: this compound inhibits UCHL1, preventing the deubiquitination and stabilization of p-SMAD2/3 and TAZ, thereby blocking pro-fibrotic gene expression.

Caption: Workflow for evaluating the inhibitory effect of this compound on fibroblast to myofibroblast transition.

Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Plate primary human lung fibroblasts (or other relevant fibroblast cell lines) in appropriate culture vessels (e.g., 6-well plates for protein/RNA analysis, 96-well plates for immunofluorescence and viability assays) at a density that allows for growth and differentiation over the course of the experiment.

-

Starvation (Optional but Recommended): Once cells reach 70-80% confluency, reduce the serum concentration in the culture medium (e.g., to 0.5% FBS) for 12-24 hours to synchronize the cells.

-

Treatment:

-

Pre-treat the cells with varying concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) for 1-2 hours.

-

Add TGF-β1 to the culture medium at a final concentration of 10 ng/mL to induce myofibroblast differentiation.

-

Include appropriate controls: vehicle control (e.g., DMSO), TGF-β1 only, and this compound only.

-

-

Incubation: Incubate the cells for 48-72 hours to allow for myofibroblast transition and ECM production.

Immunofluorescence Staining for α-SMA

-

Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS and block with 1% Bovine Serum Albumin (BSA) in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against α-SMA (e.g., mouse anti-α-SMA, 1:200 dilution in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488, 1:500 dilution in blocking buffer) for 1 hour at room temperature in the dark.

-

Counterstaining: Wash the cells three times with PBST. Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.

-

Imaging: Wash the cells three times with PBS and image using a fluorescence microscope or a high-content imaging system.

Western Blotting for Fibrotic Markers

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-20% SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against α-SMA (1:1000), Collagen I (1:1000), Fibronectin (1:1000), and a loading control (e.g., GAPDH or β-actin, 1:5000) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

-

RNA Extraction: After treatment, wash the cells with PBS and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

-

qPCR: Perform real-time PCR using a SYBR Green-based qPCR master mix and primers specific for COL1A1, FN1, ACTA2 (the gene encoding α-SMA), and a housekeeping gene (e.g., GAPDH or B2M).

-

Primer Sequences (Example):

-

Human COL1A1 Forward: 5'-GCT GAC GCA GAG GAG TTT AAG-3'

-